Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
Description
Properties
CAS No. |
1246839-15-5 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-13-16(7-8-17(18)20)21-9-11-22(12-10-21)19(23)25-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 |
InChI Key |
LEUSQXRDOXTJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Intermediates
- 3-Methoxyphenyl isocyanate is a critical intermediate used for introducing the methoxyphenyl group through urea or carbamate formation reactions.
- Benzyl chloroformate (benzyl chloroformate) is employed to introduce the benzyl carbamate protecting group on piperazine nitrogen.
Automated Synthesis Using Capsule-Based Console (ETH Zürich Research)
A recent advancement in the preparation of piperazine derivatives, including those similar to Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate, is the use of fully automated organic synthesis consoles described by ETH Zürich researchers.
Key features of the automated method:
- Reactions are performed under anhydrous nitrogen atmosphere.
- Use of polystyrene-supported triphenylphosphine and molecular sieves to maintain dryness.
- Automated control of reagent addition, temperature, and stirring via programmable commands.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy.
- Purification through flash chromatography.
| Step | Reagent/Condition | Temperature (°C) | Time (min) | Remarks |
|---|---|---|---|---|
| Imine formation | Piperazine + 3-methoxybenzaldehyde | 35 | 60 | Stirring at 15 rpm |
| Carbamate protection | Benzyl chloroformate, base | 40-50 | 90 | Controlled reagent addition |
| Purification | Silica gel chromatography | Ambient | - | Eluent: DCM/MeOH mixture |
This automated approach enhances reproducibility and scalability of the synthesis.
Data Tables Summarizing Preparation Parameters
| Parameter | Method from EP2937341A1 Patent | Automated Console Method (ETH Zürich) |
|---|---|---|
| Starting material | 3-Methoxyphenyl isocyanate | Piperazine + 3-methoxybenzaldehyde |
| Protection reagent | Benzyl chloroformate | Benzyl chloroformate |
| Atmosphere | Inert nitrogen | Inert nitrogen |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous DCM, THF |
| Temperature range | Room temperature to 50 °C | 35-50 °C |
| Reaction time | Several hours (typically 1-3 h) | 60-90 minutes |
| Purification method | Column chromatography | Flash chromatography |
| Characterization | ^1H NMR, HRMS | ^1H NMR, ^13C NMR, HRMS |
Detailed Research Findings and Notes
- The use of 3-methoxyphenyl isocyanate allows for regioselective introduction of the methoxyphenyl group onto the piperazine ring, forming a urea intermediate that can be further functionalized.
- Benzyl carbamate protection is critical to stabilize the piperazine nitrogen during subsequent synthetic steps and to improve the compound's handling and purification.
- Automated synthesis consoles provide a significant advantage by standardizing reagent delivery and reaction conditions, reducing human error, and enabling rapid optimization of synthesis protocols.
- Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the final compound.
- The reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Benzyl halides, sulfonium salts; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, affecting their activity.
Pathways Involved: It may influence pathways related to inflammation, apoptosis, and cellular stress responses.
Comparison with Similar Compounds
Structural and Functional Insights
Benzyl vs. tert-Butyl Carbamate :
- The benzyl ester in the target compound enhances lipophilicity, facilitating membrane permeability in drug candidates. In contrast, the tert-butyl carbamate in analogues (e.g., ) offers steric protection to the piperazine nitrogen, improving stability during synthetic steps like Boc deprotection .
Amino-Methoxy Phenyl vs. Heterocyclic Substituents: The 4-amino-3-methoxyphenyl group in the target compound is critical for binding kinase domains (e.g., ALK and EGFR). Analogues with bulkier substituents, such as pyrimidine or sulfonamide groups (), exhibit enhanced selectivity for specific kinase targets but may suffer from reduced solubility .
Stereochemical Considerations: Compounds like Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate () highlight the role of stereochemistry in biological activity. The (S)-configured diene substituent enables enantioselective interactions, which are absent in the non-chiral target compound .
Pharmacological Data
- PROTAC degraders (e.g., ) achieve >90% degradation of oncogenic kinases at 100 nM concentrations .
Biological Activity
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | This compound |
The presence of a methoxy group on the aromatic ring is significant as it may influence the compound's solubility and interaction with biological targets.
Neurological Implications
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. The piperazine moiety is often associated with psychotropic effects, indicating potential applications in treating mood disorders and other neurological conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine structure can significantly affect biological activity. For instance, compounds with different substituents on the aromatic ring have shown varying affinities for serotonin and dopamine receptors. The methoxy substitution appears to enhance solubility and may improve receptor binding .
Study on Binding Affinity
A study evaluating the binding affinity of benzyl piperazine derivatives demonstrated that this compound exhibited moderate affinity for serotonin receptors, which correlates with its potential psychoactive properties. The results suggested that compounds with a methoxy group could enhance receptor interactions compared to their unsubstituted counterparts .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar piperazine derivatives. Although specific data on this compound is limited, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader potential for antimicrobial applications .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on structural modifications:
Q & A
Advanced Research Question
- Docking Studies : Use AutoDock Vina with receptor PDB 7C1Q to model interactions between the piperazine core and Asp110/Glu305 residues .
- MD Simulations : AMBER force fields assess stability of hydrogen bonds between the 4-amino group and Tyr365 over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA quantifies binding energy differences (~2–3 kcal/mol) between methoxy and hydroxy analogs .
How can conflicting cytotoxicity data for this compound in different cell lines be reconciled?
Advanced Research Question
Discrepancies may arise from cell-specific metabolism or off-target effects:
- Metabolic Profiling : LC-MS/MS identifies N-dealkylation or carboxylate hydrolysis products in HepG2 vs. HEK293 cells .
- Target Validation : CRISPR knockouts of suspected off-target kinases (e.g., ALK or EGFR) isolate cytotoxic mechanisms .
- Dose-Response Curves : Hill coefficients >1 suggest cooperative binding in sensitive cell lines .
What analytical techniques validate the enantiomeric purity of chiral derivatives of this compound?
Basic Research Question
- Chiral HPLC : Use Chiralpak IA-3 columns (heptane:IPA gradients) to resolve enantiomers (ee >94% in iridium-catalyzed syntheses) .
- SFC Analysis : Supercritical CO₂ with 2% ethanol modifier achieves baseline separation in <10 minutes .
- Optical Rotation : Compare [α]D²⁸ values (e.g., +19.4° for (S)-enantiomers) to literature standards .
How does the tert-butyl carbamate group in analogs affect pharmacokinetic properties compared to benzyl carboxylates?
Advanced Research Question
- LogP Differences : Benzyl groups increase lipophilicity (cLogP ~3.5 vs. 2.1 for tert-butyl), enhancing membrane permeability but reducing solubility .
- Metabolic Stability : tert-Butyl carbamates resist CYP3A4 oxidation, prolonging half-life in hepatic microsomal assays .
- In Vivo Data : Benzyl derivatives show 2× higher brain penetration in rodent models due to P-gp efflux avoidance .
What crystallographic challenges arise during structural elucidation of this compound, and how are they addressed?
Advanced Research Question
- Disorder : Piperazine rings often exhibit positional disorder. Mitigate via low-temperature (100 K) data collection and TWINABS correction .
- Weak Diffraction : Heavy-atom derivatization (e.g., SeMet incorporation) improves phasing for low-resolution (<2.5 Å) crystals .
- Refinement : SHELXL restraints for bond distances/angles prevent overfitting in poorly resolved regions .
How do solvent polarity and pH influence the stability of this compound during storage?
Basic Research Question
- Degradation Pathways : Hydrolysis of the carboxylate ester occurs in aqueous buffers (t₁/₂ <24 hrs at pH 7.4).
- Stabilization : Store in anhydrous DMSO at −20°C; add 0.1% TFA to suppress base-catalyzed decomposition .
- Monitoring : UPLC-PDA at 254 nm tracks degradation products (e.g., free piperazine) over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
